2-Ethylbenzonitrile
Overview
Description
2-Ethylbenzonitrile is an organic compound with the chemical formula C9H9N. It is a colorless liquid that is part of the benzonitrile family. This compound is known for its presence in the bioactive neutral sub-fraction of cigarette smoke condensate . It has a molecular weight of 131.17 g/mol and a density of 0.974 g/mL at 25°C .
Preparation Methods
2-Ethylbenzonitrile can be synthesized through various methods. One common synthetic route involves the Sandmeyer reaction, where 2-ethylaniline is converted to this compound . The reaction conditions typically involve the use of copper(I) cyanide and hydrochloric acid. Another method involves the multi-step reaction starting from 2-acetylbenzoic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Ethylbenzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form 2-ethylbenzoic acid.
Reduction: Reduction of this compound can yield 2-ethylbenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethylbenzonitrile has several applications in scientific research:
Biology: Its presence in cigarette smoke condensate makes it a subject of study in toxicology and health research.
Medicine: While not directly used as a drug, its derivatives and related compounds are explored for potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of 2-ethylbenzonitrile involves its interaction with various molecular targets. In biological systems, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Ethylbenzonitrile can be compared with other similar compounds such as:
Benzonitrile: The parent compound of the benzonitrile family, with a simpler structure and different reactivity.
4-Methoxybenzonitrile: A derivative with a methoxy group, showing different chemical properties and applications.
3-Nitrobenzonitrile: Contains a nitro group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its ethyl group, which influences its reactivity and applications compared to other benzonitrile derivatives.
Properties
IUPAC Name |
2-ethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXATQPJOOHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955669 | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34136-59-9 | |
Record name | Benzonitrile, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-Ethylbenzonitrile in solar cell technology?
A1: Recent research suggests that this compound shows promise as a potential dye sensitizer in organic dye solar cells []. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to study its electronic structure and optical properties. The studies indicate that this compound exhibits favorable characteristics, such as its HOMO-LUMO energy gap and UV-Vis absorption spectrum, that make it a suitable candidate for further investigation in solar cell applications [].
Q2: How does the structure of this compound influence its interactions in crystal formations?
A2: Studies on lithium N,N′-bis(trimethylsilyl)amidinates, synthesized using this compound as a precursor, provide insights into its structural behavior []. The research reveals that the π system of the amidinate, derived from this compound, plays a crucial role in both intramolecular and intermolecular interactions within the crystal lattice []. The degree of π system involvement directly impacts the type of supramolecular structures formed in the solid state. This understanding of the structural behavior of this compound derivatives can be valuable for designing materials with specific properties.
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